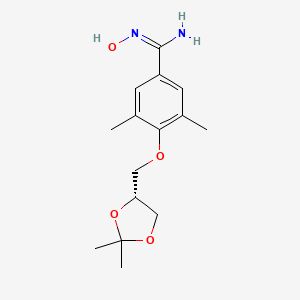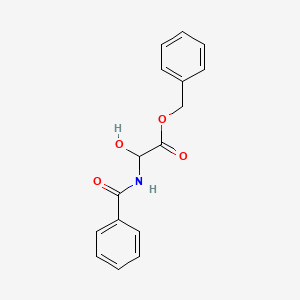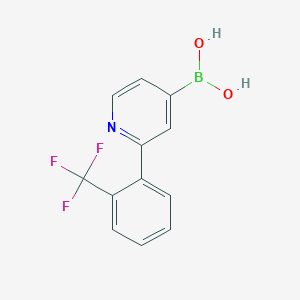
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a precursor molecule containing a pyridine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Another approach involves the use of trifluoromethylated building blocks, which are then coupled with pyridine derivatives through various coupling reactions, such as Suzuki-Miyaura coupling. This method often employs palladium catalysts and boronic acid derivatives to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes or the use of pre-fluorinated intermediates. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronate ester or boronic anhydride.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed for the reduction of the trifluoromethyl group.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions include boronate esters, difluoromethylated pyridines, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl group
Mecanismo De Acción
The mechanism of action of (2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and electronic effects. This can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: A compound with similar structural features but without the boronic acid group.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
(2-(2-(Trifluoromethyl)phenyl)pyridin-4-yl)boronic acid is unique due to the combination of the trifluoromethyl group and the boronic acid group.
Propiedades
Fórmula molecular |
C12H9BF3NO2 |
|---|---|
Peso molecular |
267.01 g/mol |
Nombre IUPAC |
[2-[2-(trifluoromethyl)phenyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)10-4-2-1-3-9(10)11-7-8(13(18)19)5-6-17-11/h1-7,18-19H |
Clave InChI |
FCFMBHHZHMIGOO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)C2=CC=CC=C2C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
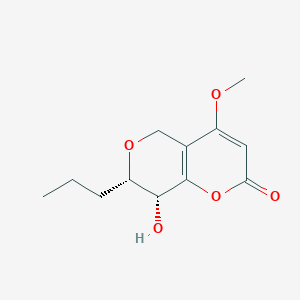
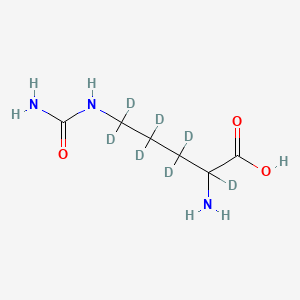

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
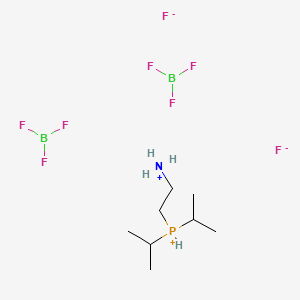

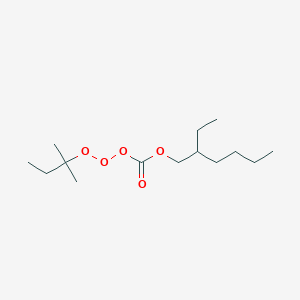
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
